
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- typically involves the reaction of thiourea with l-acyl-2-bromoacetylenes in acetic acid (AcOH) in the presence of boron trifluoride etherate (BF3·Et2O). This reaction affords 2-amino-4-phenyl (or 2-thienyl)-1,3-thiazine-6-thiones in high yields . Another method involves the reaction of thiourea with α-haloketones under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Thiourea: Used as a starting material in the synthesis.
α-Haloketones: React with thiourea to form the thiazine ring.
Boron Trifluoride Etherate (BF3·Et2O): Acts as a catalyst in the cyclization reaction.
Major Products Formed
The major products formed from these reactions include various substituted thiazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Specific pathways and targets depend on the compound’s functionalization and the biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit diverse biological activities.
Thiazinanes: Another class of thiazine derivatives with significant biological and medicinal applications.
Uniqueness
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
52039-31-3 |
|---|---|
Molecular Formula |
C5H6N2S2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-amino-4-methyl-1,3-thiazine-6-thione |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-4(8)9-5(6)7-3/h2H,1H3,(H2,6,7) |
InChI Key |
OQONHOBNDNIHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)SC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


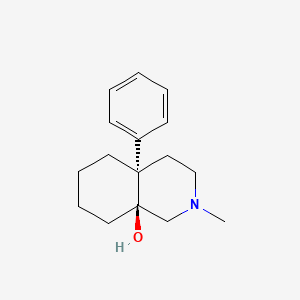


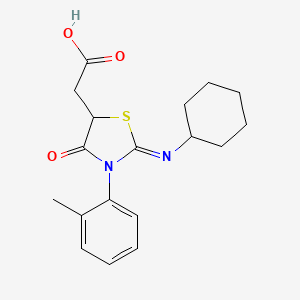
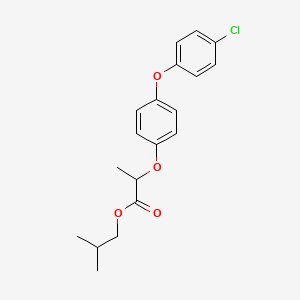

![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
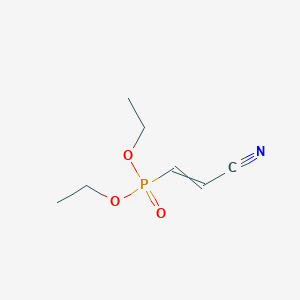
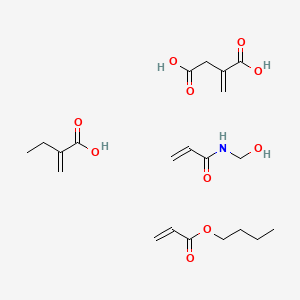
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)


![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
